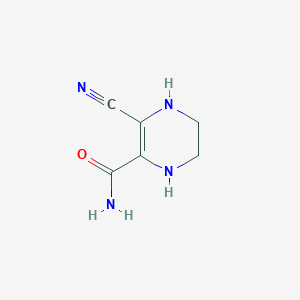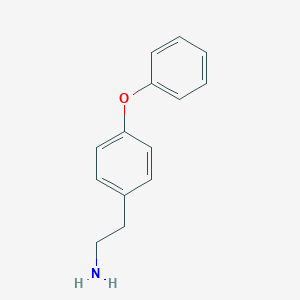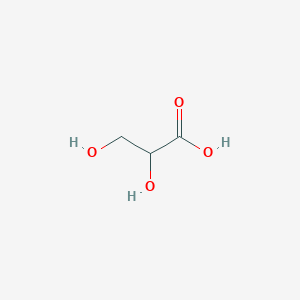
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Tamoxifen is a synthetic compound that was first synthesized in the 1960s and has since been extensively studied for its potential applications in cancer therapy and other medical fields.
Mechanism Of Action
Tamoxifen acts as an antagonist of the estrogen receptor, blocking the binding of estrogen to the receptor and preventing the activation of downstream signaling pathways. It also has partial agonist activity in some tissues, which can lead to different effects depending on the tissue type.
Biochemical and Physiological Effects:
Tamoxifen has a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other signaling pathways. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cell growth and differentiation.
Advantages And Limitations For Lab Experiments
Tamoxifen is a widely used tool in scientific research due to its ability to selectively modulate estrogen receptor signaling. However, it also has limitations, such as its partial agonist activity and potential for off-target effects.
Future Directions
There are many potential future directions for research on 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane and its applications in various fields. Some areas of interest include developing more selective SERMs with fewer side effects, exploring the use of 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane in combination with other therapies, and investigating the role of estrogen receptors in other physiological processes beyond cancer.
Synthesis Methods
Tamoxifen is synthesized from 4-hydroxy1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane, which is obtained from the reaction of 4-chlorobenzhydrol with N,N-diethyl-2-aminoethanol. The resulting compound is then converted to 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane by reacting it with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst.
Scientific Research Applications
Tamoxifen is widely used in scientific research as a tool to study the role of estrogen receptors in various physiological processes. It is also used as a therapeutic agent for the treatment of breast cancer and other hormone-dependent cancers.
properties
CAS RN |
117095-64-4 |
|---|---|
Product Name |
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane |
Molecular Formula |
C26H30ClNO2 |
Molecular Weight |
422 g/mol |
IUPAC Name |
4-[(E)-1-chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(27)22-10-14-23(29)15-11-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+ |
InChI Key |
UMJBYZIIFVYEGA-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)O)/Cl)/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)Cl)C3=CC=CC=C3 |
synonyms |
1-(phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane 2,4-P-clomiphene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)



![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)